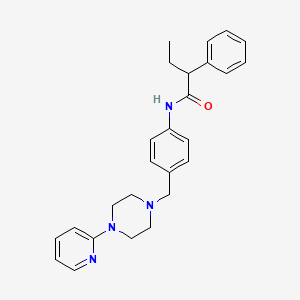
2-苯基-N-(4-((4-(吡啶-2-基)哌嗪-1-基)甲基)苯基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
科学研究应用
2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
Target of Action
The compound, 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide, is a complex molecule that may interact with multiple targets. It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have been found to inhibit the activity of certain enzymes, such as tyrosine kinases . This suggests that 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide might interact with its targets through a similar mechanism, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound might also affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Similar compounds have been found to exhibit significant activity against certain diseases , suggesting that this compound might also have potent biological effects.
生化分析
Biochemical Properties
It is known that similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of Mycobacterium tuberculosis.
Cellular Effects
It is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridine moiety. The final step involves the coupling of the phenylbutanamide group. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this complex molecule.
化学反应分析
Types of Reactions
2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
相似化合物的比较
Similar Compounds
- N-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)acetamide
- N-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)propionamide
Uniqueness
2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide is unique due to its specific combination of aromatic and heterocyclic structures. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
2-phenyl-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O/c1-2-24(22-8-4-3-5-9-22)26(31)28-23-13-11-21(12-14-23)20-29-16-18-30(19-17-29)25-10-6-7-15-27-25/h3-15,24H,2,16-20H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKKRCNIXOFJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2500100.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)

![2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500103.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2500105.png)

![N-(3,4-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2500108.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide](/img/structure/B2500109.png)


![8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500113.png)

